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Compound of Interest

Compound Name: Methyl 4-(aminomethyl)benzoate

Cat. No.: B095462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(aminomethyl)benzoate, a versatile building block in organic synthesis and drug discovery.

This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such

spectra. The information is presented to aid in the characterization and utilization of this

compound in research and development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Methyl 4-
(aminomethyl)benzoate and its hydrochloride salt. Due to the limited availability of data for the

free base, data for the hydrochloride salt and closely related compounds are provided for a

comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-
(aminomethyl)benzoate Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b095462?utm_src=pdf-interest
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/product/b095462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.61 Broad Singlet 3H -NH₃⁺

7.96 - 8.01 Multiplet 2H Aromatic (H-2, H-6)

7.63 - 7.67 Multiplet 2H Aromatic (H-3, H-5)

4.10 Singlet 2H -CH₂-

3.86 Singlet 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and
from Related Compounds)
Direct experimental ¹³C NMR data for Methyl 4-(aminomethyl)benzoate is not readily

available in the searched literature. However, the chemical shifts can be reasonably predicted

based on the structure and by comparison with related compounds such as Methyl 4-

aminobenzoate and Methyl 4-methylbenzoate.

Assignment

Methyl 4-

aminobenzoate

(Reference)

Methyl 4-

methylbenzoate

(Reference)

Methyl 4-

(aminomethyl)benzo

ate (Predicted)

C=O 167.9 167.1 ~167

C-4 (aromatic) 153.5 143.4 ~145

C-2, C-6 (aromatic) 131.7 129.5 ~130

C-1 (aromatic) 117.3 127.3 ~128

C-3, C-5 (aromatic) 113.0 129.0 ~129

-OCH₃ - 51.8 ~52

-CH₂- - - ~45

-CH₃ (ring) - 21.5 -
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Table 3: IR Spectroscopic Data (Characteristic
Absorptions)
Specific IR spectral data with peak assignments for Methyl 4-(aminomethyl)benzoate is not

detailed in the available sources. However, based on the functional groups present and data

from similar molecules like methyl benzoate and p-amino-methyl benzoate, the following

characteristic absorption bands can be expected.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Medium-Strong, Broad N-H stretch (amine)

~3100-3000 Weak-Medium C-H stretch (aromatic)

~3000-2850 Weak-Medium
C-H stretch (aliphatic -CH₂-

and -OCH₃)

~1720 Strong C=O stretch (ester)

~1610, ~1510 Medium C=C stretch (aromatic ring)

~1280 Strong C-O stretch (ester)

~850 Strong
C-H bend (para-disubstituted

aromatic)

Table 4: Mass Spectrometry Data for Methyl 4-
(aminomethyl)benzoate

m/z Relative Intensity Assignment

165 Base Peak [M]⁺ (Molecular Ion)

134 High [M - OCH₃]⁺

106 High [M - COOCH₃]⁺

77 Medium [C₆H₅]⁺

High-resolution mass spectrometry (HRMS) of the hydrochloride salt showed an m/z of

166.0865 for [M+H]⁺, which is consistent with the calculated value of 166.0863 for C₉H₁₂NO₂⁺.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy
Instrumentation: Bruker AC-300 or similar 300-600 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of Methyl 4-(aminomethyl)benzoate hydrochloride in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically 0-10 ppm.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts relative to the internal standard.

Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
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Instrumentation: Bruker AC-300 or similar 75-150 MHz NMR spectrometer.

Sample Preparation:

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

Pulse Program: Standard proton-decoupled ¹³C NMR experiment.

Spectral Width: Typically 0-200 ppm.

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to

the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and

chemical shift calibration.

IR Spectroscopy
Instrumentation: FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Sample Preparation:

KBr Pellet Method:

Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium

bromide (KBr) powder.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the

ATR crystal.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)

and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS

system).[3]

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane).

The concentration should be around 1 mg/mL.

For compounds with low volatility or active hydrogens, derivatization (e.g., silylation) might

be necessary.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically

used.

Injector Temperature: 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-_aminomethyl_benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compound.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a suitable mass range (e.g., m/z 40-550).

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Methyl 4-(aminomethyl)benzoate.
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General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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